molecular formula C20H14ClNO2 B11104926 4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate

4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate

Cat. No.: B11104926
M. Wt: 335.8 g/mol
InChI Key: HFPDZRXMUSWTIF-UHFFFAOYSA-N
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Description

4-{[(4-Chlorophenyl)imino]methyl}phenyl benzoate is a Schiff base ester known for its interesting thermochromic and photochromic properties. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)imino]methyl}phenyl benzoate involves the reaction of 4-chloroaniline with an aldehyde in the presence of ethanol. The reaction mixture is refluxed with stirring for about 3 hours. After the reaction, the mixture is filtered, and the solvent is removed by evaporation. The product is then recrystallized from absolute ethanol to yield the compound as a yellow solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically be optimized for yield and purity, involving steps such as solvent recovery and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chlorophenyl)imino]methyl}phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can convert the imine group to an amine.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Products may include compounds with hydroxyl or carbonyl groups.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the substituent introduced, such as different halides or alkyl groups.

Scientific Research Applications

4-{[(4-Chlorophenyl)imino]methyl}phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)imino]methyl}phenyl benzoate involves its interaction with molecular targets through its imine group. This group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Bromophenyl)imino]methyl}phenyl benzoate
  • 4-{[(4-Fluorophenyl)imino]methyl}phenyl benzoate
  • 4-{[(4-Methylphenyl)imino]methyl}phenyl benzoate

Uniqueness

4-{[(4-Chlorophenyl)imino]methyl}phenyl benzoate is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in liquid crystal technology .

Properties

Molecular Formula

C20H14ClNO2

Molecular Weight

335.8 g/mol

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]phenyl] benzoate

InChI

InChI=1S/C20H14ClNO2/c21-17-8-10-18(11-9-17)22-14-15-6-12-19(13-7-15)24-20(23)16-4-2-1-3-5-16/h1-14H

InChI Key

HFPDZRXMUSWTIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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